Cas no 63941-21-9 (1-azaspiro4.4nonan-2-one)

1-azaspiro4.4nonan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Azaspiro[4.4]nonan-2-one
- 1-azaspiro4.4nonan-2-one
- 1-Aza-spiro[4.4]nonan-2-one
- EN300-1678396
- SCHEMBL7171070
- 63941-21-9
- TXZSPXXAYFKIJG-UHFFFAOYSA-N
- CS-0236080
- Z1258978219
- DA-20389
-
- インチ: InChI=1S/C8H13NO/c10-7-3-6-8(9-7)4-1-2-5-8/h1-6H2,(H,9,10)
- InChIKey: TXZSPXXAYFKIJG-UHFFFAOYSA-N
- ほほえんだ: C1CCC2(C1)CCC(=O)N2
計算された属性
- せいみつぶんしりょう: 139.099714038g/mol
- どういたいしつりょう: 139.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 29.1Ų
1-azaspiro4.4nonan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1678396-0.05g |
1-azaspiro[4.4]nonan-2-one |
63941-21-9 | 95% | 0.05g |
$315.0 | 2023-09-20 | |
Alichem | A289001391-1g |
1-Azaspiro[4.4]nonan-2-one |
63941-21-9 | 95% | 1g |
$2150.00 | 2023-09-01 | |
Enamine | EN300-1678396-2.5g |
1-azaspiro[4.4]nonan-2-one |
63941-21-9 | 95% | 2.5g |
$2660.0 | 2023-09-20 | |
Aaron | AR00EPZN-500mg |
1-Azaspiro[4.4]nonan-2-one |
63941-21-9 | 95% | 500mg |
$1480.00 | 2025-02-14 | |
1PlusChem | 1P00EPRB-500mg |
1-Azaspiro[4.4]nonan-2-one |
63941-21-9 | 95% | 500mg |
$1370.00 | 2024-04-22 | |
1PlusChem | 1P00EPRB-100mg |
1-Azaspiro[4.4]nonan-2-one |
63941-21-9 | 95% | 100mg |
$643.00 | 2024-04-22 | |
Aaron | AR00EPZN-50mg |
1-Azaspiro[4.4]nonan-2-one |
63941-21-9 | 95% | 50mg |
$459.00 | 2025-02-14 | |
Enamine | EN300-1678396-5.0g |
1-azaspiro[4.4]nonan-2-one |
63941-21-9 | 95% | 5g |
$3935.0 | 2023-05-20 | |
Enamine | EN300-1678396-0.1g |
1-azaspiro[4.4]nonan-2-one |
63941-21-9 | 95% | 0.1g |
$470.0 | 2023-09-20 | |
Enamine | EN300-1678396-10.0g |
1-azaspiro[4.4]nonan-2-one |
63941-21-9 | 95% | 10g |
$5837.0 | 2023-05-20 |
1-azaspiro4.4nonan-2-one 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
1-azaspiro4.4nonan-2-oneに関する追加情報
Comprehensive Overview of 1-Azaspiro[4.4]nonan-2-one (CAS No. 63941-21-9): Properties, Applications, and Industry Insights
The chemical compound 1-Azaspiro[4.4]nonan-2-one (CAS No. 63941-21-9) is a spirocyclic lactam with a unique molecular structure that has garnered significant attention in pharmaceutical and organic synthesis research. Its spirocyclic framework and lactam functionality make it a versatile intermediate for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. This article delves into its chemical properties, synthetic routes, and emerging applications while addressing trending queries like "spirocyclic compounds in drug design" and "CAS 63941-21-9 suppliers."
Chemically, 1-Azaspiro[4.4]nonan-2-one features a bicyclic system where a pyrrolidine ring is fused to a cyclohexane moiety via a spiro carbon atom. This rigid 3D architecture is prized for its ability to mimic bioactive conformations, a hot topic in "fragment-based drug discovery" discussions. The compound's molecular formula (C8H13NO) and MW 139.20 g/mol are frequently searched by researchers validating synthetic protocols. Recent studies highlight its role as a precursor to NK1 receptor antagonists, aligning with industry interest in "neurokinin-targeted therapies."
Synthetic approaches to CAS 63941-21-9 often involve intramolecular cyclization strategies or ring-closing metathesis, topics dominating organic chemistry forums. A 2023 Journal of Medicinal Chemistry review emphasized its utility in constructing conformationally constrained peptidomimetics, addressing the popular search term "spiro scaffolds in peptide mimics." Manufacturers have optimized routes to achieve >98% purity, catering to demand from contract research organizations (CROs) exploring "spirocyclic libraries for screening."
Beyond pharmaceuticals, 1-Azaspiro[4.4]nonan-2-one finds niche applications in material science, particularly in designing chiral catalysts—a trending subject in "asymmetric synthesis catalysts 2024" searches. Its stereochemical complexity enables the development of ligands for transition metal catalysis, with patent analyses showing a 40% increase in related filings since 2020. This correlates with growing Google Scholar hits for "spirocyclic ligands in cross-coupling."
Regulatory and safety profiles of 63941-21-9 remain compliant with major chemical inventories (REACH, TSCA), though researchers often query "1-Azaspiro[4.4]nonan-2-one SDS" for handling guidelines. Thermal stability studies (DSC analysis) show decomposition >200°C, making it suitable for high-temperature reactions—a key consideration in "green chemistry process optimization" debates. Analytical methods like HPLC purity testing (reversed-phase C18 columns) are commonly discussed in quality control forums.
The market for spirocyclic building blocks like 1-Azaspiro[4.4]nonan-2-one is projected to grow at 7.8% CAGR through 2028 (Grand View Research), driven by demand for novel heterocycles in oncology. This aligns with frequent searches for "spiro compounds in kinase inhibitors" and "CAS 63941-21-9 price trends." Leading suppliers now offer custom derivatization services, responding to the "tailored spirocyclic intermediates" trend in medicinal chemistry outsourcing.
In computational chemistry, the molecular docking potential of 1-Azaspiro[4.4]nonan-2-one scaffolds is increasingly studied, coinciding with rising searches for "spirocycles in AI drug design." Its balanced lipophilicity (LogP ~1.2) and hydrogen bonding capacity make it attractive for blood-brain barrier penetration models—a focal point in "CNS drug property prediction" research. QSAR studies frequently cite its TPSA (~29Ų) as optimal for orally bioavailable drugs.
Future directions include exploring biocatalytic routes to 63941-21-9, reflecting the "enzymatic synthesis of spirocycles" research wave. Recent ACS Symposium Series publications highlight engineered carbon-nitrogen lyases for stereoselective production, addressing sustainability concerns raised in "green synthesis of heterocycles" queries. Such innovations position this compound at the intersection of traditional organic synthesis and biotechnology—two rapidly converging fields.
63941-21-9 (1-azaspiro4.4nonan-2-one) 関連製品
- 308266-51-5(4-Azaspiro[2.4]heptan-5-one)
- 5165-28-6(5,5-Dimethylpyrrolidin-2-one)
- 5498-74-8(1-Azaspiro[4.5]decan-2-one)
- 1351582-77-8(2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride)
- 89226-50-6(Manidipine)
- 2092093-70-2(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 2138530-95-5(Tert-butyl 2-(4-amino-1-cyclopropylpiperidin-3-yl)acetate)
- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)
- 1013756-66-5(1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide)



